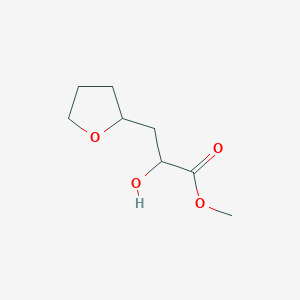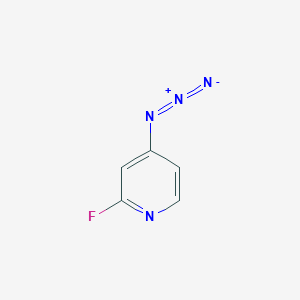
Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H13BrO4 This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxypropanoate moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate typically involves the bromination of a methoxy-substituted benzene derivative followed by esterification and hydroxylation reactions. One common method includes the following steps:
Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-5-methoxyphenol.
Esterification: The brominated phenol is then esterified with methyl chloroformate in the presence of a base like pyridine to form methyl 3-(2-bromo-5-methoxyphenyl)propanoate.
Hydroxylation: Finally, the ester is hydroxylated using a suitable oxidizing agent such as potassium permanganate to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Methyl 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate.
Reduction: Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanol.
Substitution: Methyl 3-(2-azido-5-methoxyphenyl)-3-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, while the hydroxypropanoate moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(2-azido-5-methoxyphenyl)-3-hydroxypropanoate
- Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanol
Uniqueness
Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate is unique due to the combination of its bromine atom, methoxy group, and hydroxypropanoate moiety This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO4/c1-15-7-3-4-9(12)8(5-7)10(13)6-11(14)16-2/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
DVWUXNUDHKDQTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


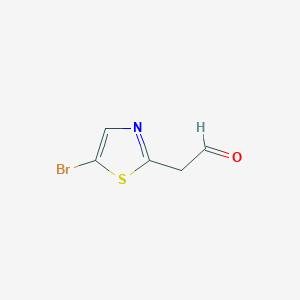
![4-[2-(Aminomethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555551.png)
![tert-butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate](/img/structure/B13555554.png)
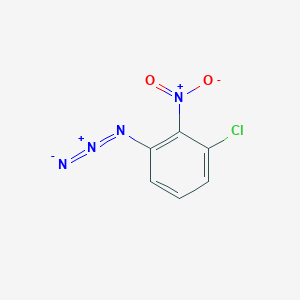

![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13555582.png)

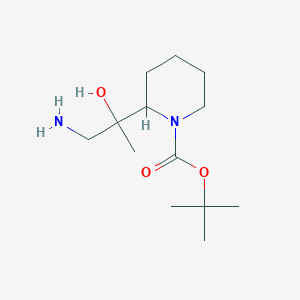

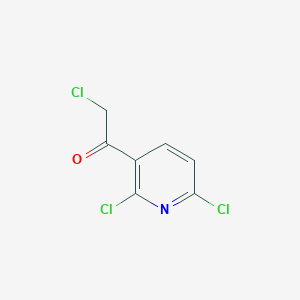
![Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13555612.png)

